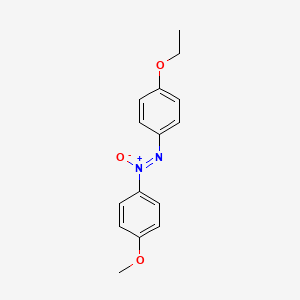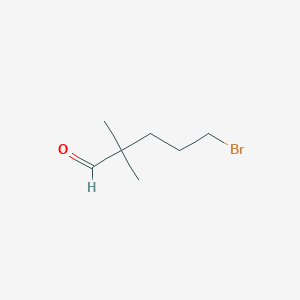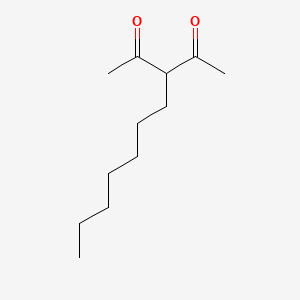![molecular formula C13H13N5O3 B14637300 N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide CAS No. 51883-92-2](/img/structure/B14637300.png)
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide is a complex organic compound that features a pyrazole ring substituted with amino and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide typically involves the condensation of 3,5-dimethylpyrazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of halogenated or sulfonylated pyrazole derivatives.
Applications De Recherche Scientifique
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog without the nitrobenzamide moiety.
4-Nitrobenzamide: Lacks the pyrazole ring but contains the nitrobenzamide structure.
N-(3,5-Dimethylpyrazol-1-yl)-4-nitrobenzamide: Similar structure but without the amino group.
Uniqueness
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide is unique due to the presence of both the amino and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the pyrazole ring enhances its potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
51883-92-2 |
|---|---|
Formule moléculaire |
C13H13N5O3 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide |
InChI |
InChI=1S/C13H13N5O3/c1-8-7-9(2)17(16-8)13(14)15-12(19)10-3-5-11(6-4-10)18(20)21/h3-7H,1-2H3,(H2,14,15,19) |
Clé InChI |
AHIDPQZUUACSIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C(=NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


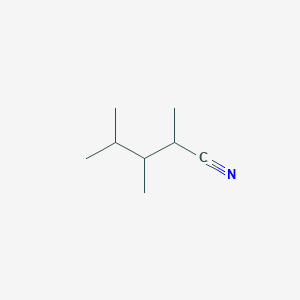
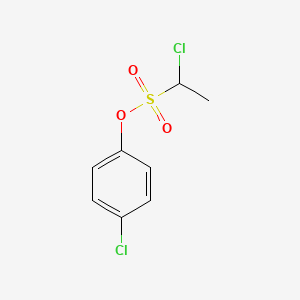
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)
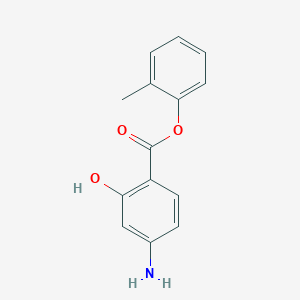
![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)

![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)

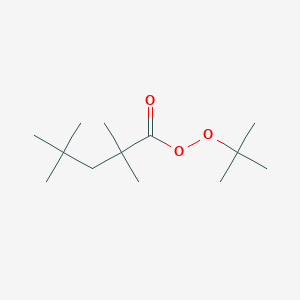
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)
